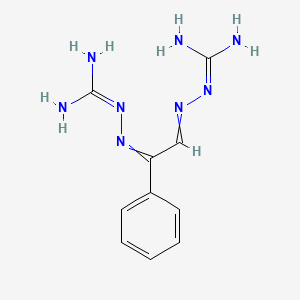
Hydrazinecarboximidamide, 2,2'-(1-phenyl-1,2-ethanediylidene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- is a chemical compound with the molecular formula C10H15ClN8. It is also known by its CAS number 71312-77-1. This compound is characterized by its unique structure, which includes a phenyl group and two hydrazinecarboximidamide moieties connected by an ethanediylidene bridge .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- typically involves the reaction of aminoguanidine hydrochloride with phenylglyoxal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is monitored closely to maintain optimal conditions and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydrazine derivatives, while reduction can produce simpler hydrazine compounds .
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboximidamide, 2,2’-(1-phenyl-1,2-ethanediylidene)bis- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hydrazinecarboximidamide, 2,2’-(1-
Eigenschaften
CAS-Nummer |
76430-86-9 |
|---|---|
Molekularformel |
C10H14N8 |
Molekulargewicht |
246.27 g/mol |
IUPAC-Name |
2-[[2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine |
InChI |
InChI=1S/C10H14N8/c11-9(12)17-15-6-8(16-18-10(13)14)7-4-2-1-3-5-7/h1-6H,(H4,11,12,17)(H4,13,14,18) |
InChI-Schlüssel |
GUWYZFXTOZCQRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C=NN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane](/img/structure/B14445977.png)
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)


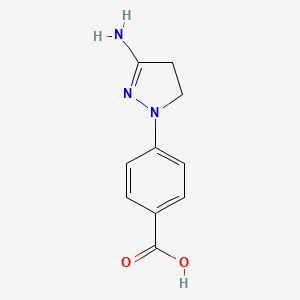
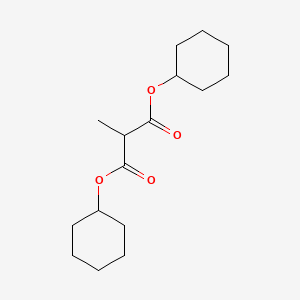
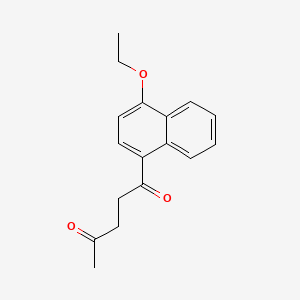
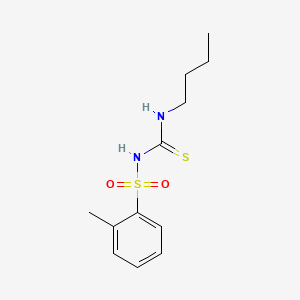
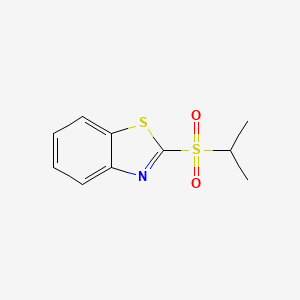


![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
